(4-Methylpiperazin-1-yl)acetonitrile
Overview
Description
(4-Methylpiperazin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Biological Activity
(4-Methylpiperazin-1-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a piperazine ring substituted with a methyl group and an acetonitrile functional group. This structural configuration is significant for its interaction with various biological targets.
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems and enzymes. It has been investigated for:
- Antidepressant Effects : The compound is studied for its potential to modulate serotonin receptors, which are crucial in the treatment of depression .
- Cholinesterase Inhibition : Research indicates that similar piperazine derivatives exhibit inhibition of acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment .
- Anticancer Properties : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
Case Studies
- Antidepressant Research : A study evaluated the effects of this compound on serotonin receptor modulation, revealing promising results that suggest its utility in developing new antidepressants .
- Cholinesterase Inhibition : A comparative analysis demonstrated that derivatives of this compound exhibited varying degrees of AChE inhibition, with implications for Alzheimer's treatment strategies. The compound's binding affinity was assessed through docking studies, showing non-competitive inhibition patterns .
- Cytotoxicity Against Cancer Cells : In vitro studies reported that related compounds exhibited IC50 values ranging from 29 to 59 µM against different cancer cell lines. One compound showed significant activity against key enzymes involved in cancer progression, reinforcing the therapeutic potential of piperazine derivatives.
Data Table: Biological Activity Comparison
Compound Name | Biological Activity | IC50 Values | Target Enzymes/Pathways |
---|---|---|---|
This compound | Antidepressant, Cholinesterase Inhibitor | Not specified | Serotonin Receptors, AChE |
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile | Anticancer | 29 - 59 µM | EGFR, Her2, VEGFR2 |
4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride | Cytotoxicity | 40 - 204 nM | CDK2, VEGFR2 |
Research Findings
Recent studies have highlighted the diverse applications of this compound:
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9-4-6-10(3-2-8)7-5-9/h3-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUQQNRWWCWVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441966 | |
Record name | (4-methylpiperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-77-1 | |
Record name | (4-methylpiperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about using (4-Methylpiperazin-1-yl)acetonitrile as a cyanide source in C-H activation reactions?
A1: Traditional cyanation reactions often rely on toxic cyanide salts. This research demonstrates the use of this compound as a safer alternative for introducing a cyano group (-CN) into organic molecules []. The study specifically focuses on its application in C-H activation reactions, a powerful tool for functionalizing organic molecules.
Q2: What types of reactions has this compound been successfully applied to as a cyanation reagent?
A2: The research highlights the successful application of this compound in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles via C(sp2)–H cyanation of aryls/heteroaryls []. This demonstrates its potential in constructing valuable compounds for medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.